1-Oxa-3,9-diazaspiro[5.5]undecan-2-one
Overview
Description
“1-Oxa-3,9-diazaspiro[5.5]undecan-2-one” is a chemical compound with the molecular formula C8H14N2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “this compound” is 170.21 . The InChI code for this compound is 1S/C8H14N2O2/c11-7-10-6-3-8(12-7)1-4-9-5-2-8/h9H,1-6H2,(H,10,11) .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point of 175-176 degrees Celsius . .Scientific Research Applications
Antihypertensive Applications
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one derivatives have demonstrated significant potential in antihypertensive applications. Studies on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones reveal that certain compounds in this category exhibit potent antihypertensive properties, predominantly due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
CCR5 Antagonism
These compounds also find application as CCR5 antagonists. A notable study discovered a potent, selective, and orally bioavailable 3,9-diazaspiro[5.5]undecane and undeca-2-one CCR5 antagonist, highlighting its potential in antiviral therapies (Yang et al., 2009).
Treatment of Chronic Kidney Diseases
1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas are identified as potent soluble epoxide hydrolase (sEH) inhibitors and have shown effectiveness in treating chronic kidney diseases. These compounds exhibit excellent sEH inhibitory activity and oral bioavailability (Kato et al., 2014).
Dual µ-Opioid Receptor Agonism and σ1 Receptor Antagonism
A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized, acting as dual ligands for the sigma-1 receptor (σ1R) and the µ-opioid receptor (MOR). These compounds are being explored for their potential in pain treatment, demonstrating promising analgesic activity with reduced adverse effects (García et al., 2019).
CCR8 Antagonism
Derivatives of 3,9-diazaspiro[5.5]undecane are studied as CCR8 antagonists, particularly for their potential in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (Norman, 2007).
Broad Biological Activity
1,9-Diazaspiro[5.5]undecanes exhibit a broad range of biological activities. They are being investigated for the treatment of obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders (Blanco‐Ania et al., 2017).
GABAAR Antagonism with Immunomodulatory Effect
3,9-Diazaspiro[5.5]undecane-based compounds have been identified as potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists with low cellular membrane permeability, showing potential in peripheral GABAAR inhibition and immunomodulatory effects (Bavo et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary targets of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one are yet to be definitively identified . Some studies suggest that it may interact with γ-aminobutyric acid type a receptors (gabaar) as a competitive antagonist .
Mode of Action
If it indeed acts as a GABAAR antagonist, it would prevent the action of GABA, an inhibitory neurotransmitter, thereby increasing neuronal excitability .
Biochemical Pathways
If it interacts with GABAAR, it could affect various neurological pathways where GABA plays a role, potentially leading to downstream effects such as altered mood, anxiety, and sleep .
Result of Action
If it acts as a GABAAR antagonist, it could lead to increased neuronal activity and potentially affect various neurological functions .
Biochemical Analysis
Biochemical Properties
It is known to interact with the androgen receptor . The nature of these interactions is antagonistic .
Cellular Effects
In vitro studies show that 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one inhibits the proliferation of cells in hyperproliferative disorders . It influences cell function by interacting with the androgen receptor .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the androgen receptor and acting as an antagonist . This interaction can lead to changes in gene expression and potentially inhibit or activate certain enzymes .
properties
IUPAC Name |
1-oxa-3,9-diazaspiro[5.5]undecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-7-10-6-3-8(12-7)1-4-9-5-2-8/h9H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXASJWZSSJLPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625339 | |
Record name | 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54981-11-2 | |
Record name | 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.